



Quantifying Betaxolol enantiomers in pharmaceutical preparations

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Compound of Interest		
Compound Name:	Betaxolol	
Cat. No.:	B1666914	Get Quote

Pharmacological Significance of Enantiomers

The two enantiomers of **betaxolol** exhibit different but complementary activities. The beta-blocking activity, responsible for treating conditions like hypertension and angina, is primarily associated with the (S)-enantiomer.[5][6] While most beta-blockers are used as racemic mixtures, some, like timolol and levobunolol, are administered as pure enantiomers.[2][5] The stereoselective quantification of **betaxolol** is therefore essential for ensuring the therapeutic efficacy and safety of pharmaceutical products.

Experimental Protocol

This protocol is based on a validated direct enantiomeric resolution method using a teicoplanin-based chiral stationary phase.[3][7]

- 1. Instrumentation and Chromatographic Conditions
- HPLC System: A high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and fluorescence detector.
- Chiral Stationary Phase: Chirobiotic T (teicoplanin macrocyclic antibiotic) column (150 mm x
 4.6 mm i.d.).[3][8]
- Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine in a ratio of 100:0.020:0.025 (v/v/v).[3][4]



• Flow Rate: 1.5 mL/min.[3][4]

• Temperature: Ambient.[4][7]

Detection: Fluorescence detector with excitation at 275 nm and emission at 305 nm.[3][7]

Internal Standard (IS): S-(–)-atenolol.[3][7]

2. Preparation of Standard Solutions and Reagents

- Stock Solutions: Prepare individual stock solutions of (S)-betaxolol, (R)-betaxolol, and the internal standard (S)-(-)-atenolol in methanol.
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 500 ng/mL for each enantiomer.[3][4]
- Reagents: Use HPLC-grade methanol, glacial acetic acid, and triethylamine.[3]
- 3. Sample Preparation
- Tablets:
 - Weigh and finely powder a representative number of tablets.
 - Accurately weigh a portion of the powder equivalent to a single dose of **betaxolol** and transfer it to a volumetric flask.
 - Add a suitable volume of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
 - Filter the solution through a 0.45 μm syringe filter.
 - Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
- Ophthalmic Solutions:



- Transfer an accurate volume of the ophthalmic solution into a volumetric flask.
- Add a known amount of the internal standard.
- Dilute to the mark with the mobile phase to achieve a concentration within the calibration range.[3]

Quantitative Data Summary

The described HPLC method has been validated for its linearity, accuracy, precision, and sensitivity. The results are summarized in the tables below.[3][4][7]

Table 1: Chromatographic Parameters[3][7]

Parameter	S-(-)-Betaxolol	R-(+)-Betaxolol
Retention Time (min)	11.3	12.6

Table 2: Method Validation Data[3][4][7]

Validation Parameter	Result
Linearity Range (ng/mL)	10 - 500
Correlation Coefficient (r)	> 0.997
Limit of Detection (LOD) (ng/mL)	5
Limit of Quantification (LOQ) (ng/mL)	10
Regression Equation (S)-betaxolol	y = 0.005x - 0.002
Regression Equation (R)-betaxolol	y = 0.005x - 0.003

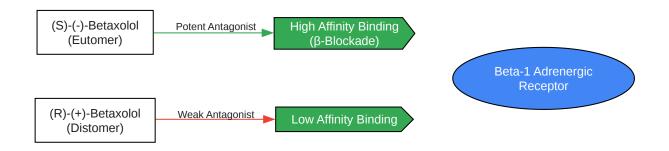
Table 3: Accuracy and Precision in Pharmaceutical Preparations[3][4]



Formulation	Enantiomer	Recovery (%)	RSD (%)
Tablets	S-(-)-Betaxolol	97.4 - 101.4	1.1 - 1.4
R-(+)-Betaxolol	97.4 - 101.4	1.1 - 1.4	
Ophthalmic Solution	S-(-)-Betaxolol	98.0 - 102.0	1.3 - 1.7
R-(+)-Betaxolol	98.0 - 102.0	1.3 - 1.7	

Visualizations

Diagram 1: Betaxolol Enantiomer Interaction with Beta-1 Adrenergic Receptor

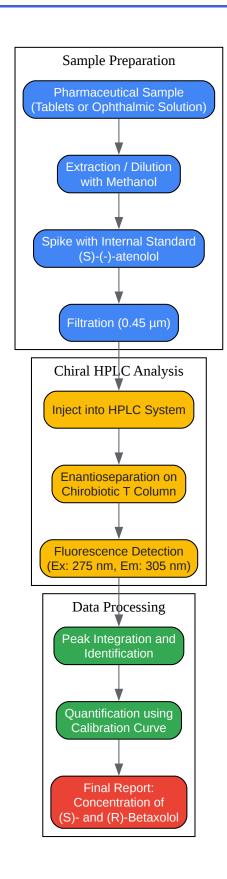


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Caption: Differential binding of **Betaxolol** enantiomers to the receptor.

Diagram 2: Experimental Workflow for **Betaxolol** Enantiomer Quantification





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Caption: Workflow for the quantification of **Betaxolol** enantiomers.



Conclusion

The presented chiral HPLC method provides a reliable and robust approach for the separation and quantification of **betaxolol** enantiomers in pharmaceutical products.[3] The method is highly specific, sensitive, and accurate, making it suitable for routine quality control analysis and for studying the stereoselective properties of **betaxolol** in various formulations.[3][4] The use of a teicoplanin-based chiral stationary phase with a polar ionic mobile phase allows for excellent resolution of the enantiomers without the need for derivatization.[3]

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